molecular formula C42H68O13 B11935240 Sailkosaponin D,(S)

Sailkosaponin D,(S)

Cat. No.: B11935240
M. Wt: 781.0 g/mol
InChI Key: VDICFISFVFOIRL-WFRGYESZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Saikosaponin D involves several key steps. The aglycones of high oxidation state are prepared from oleanolic acid. Regioselective glycosylation is then used to construct the β-(1→3)-linked disaccharide fragment. Efficient gold (I)-catalyzed glycosylation is employed to install the glycans onto the aglycones .

Industrial Production Methods: Industrial production of Saikosaponin D typically involves extraction from the roots of Bupleurum species. The process includes drying the roots, followed by solvent extraction and purification to isolate the active compound .

Comparison with Similar Compounds

Uniqueness of Saikosaponin D: Saikosaponin D stands out due to its potent anti-tumor properties and its ability to enhance the sensitivity to anti-tumor drugs. Its unique 13,28-epoxy-ether moiety at the D ring of the aglycones contributes to its distinct biological activity .

Properties

Molecular Formula

C42H68O13

Molecular Weight

781.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(2R,9R,10S)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H68O13/c1-21-28(46)30(48)31(49)34(52-21)55-33-29(47)22(18-43)53-35(32(33)50)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23?,24?,25?,26-,27+,28-,29+,30+,31-,32-,33+,34+,35+,37?,38+,39?,40?,41?,42?/m1/s1

InChI Key

VDICFISFVFOIRL-WFRGYESZSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CCC4(C([C@]3(C)CO)CCC5(C4C=CC67C5(C[C@H](C8(C6CC(CC8)(C)C)CO7)O)C)C)C)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)CO)O)O)O)O

Origin of Product

United States

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